molecular formula C20H19N5O3 B11004443 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11004443
M. Wt: 377.4 g/mol
InChI Key: ABCYTWAFDWBUFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-18-8-4-7-17-15(18)9-11-24(17)12-10-21-19(26)13-25-20(27)14-5-2-3-6-16(14)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26)

InChI Key

ABCYTWAFDWBUFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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